5-[(2-Chlorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile 5-[(2-Chlorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 606949-20-6
VCID: VC0383774
InChI: InChI=1S/C18H14ClN3O2/c19-15-9-5-4-6-13(15)11-21-18-16(10-20)22-17(24-18)12-23-14-7-2-1-3-8-14/h1-9,21H,11-12H2
SMILES: C1=CC=C(C=C1)OCC2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N
Molecular Formula: C18H14ClN3O2
Molecular Weight: 339.8g/mol

5-[(2-Chlorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile

CAS No.: 606949-20-6

Main Products

VCID: VC0383774

Molecular Formula: C18H14ClN3O2

Molecular Weight: 339.8g/mol

5-[(2-Chlorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile - 606949-20-6

CAS No. 606949-20-6
Product Name 5-[(2-Chlorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile
Molecular Formula C18H14ClN3O2
Molecular Weight 339.8g/mol
IUPAC Name 5-[(2-chlorophenyl)methylamino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C18H14ClN3O2/c19-15-9-5-4-6-13(15)11-21-18-16(10-20)22-17(24-18)12-23-14-7-2-1-3-8-14/h1-9,21H,11-12H2
Standard InChIKey VVPXMYIRAHBEOE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N
Canonical SMILES C1=CC=C(C=C1)OCC2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N
PubChem Compound 829680
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator